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Compound Name: hDHODH-IN-3

Cat. No.: B2675393 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
hDHODH-IN-3 (also known as compound 21d) is a potent inhibitor of human dihydroorotate

dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1]

This pathway is crucial for the synthesis of nucleotides, which are essential for DNA and RNA

replication, and is often upregulated in rapidly proliferating cells, such as cancer cells. Inhibition

of hDHODH by hDHODH-IN-3 disrupts pyrimidine synthesis, leading to metabolic stress and

subsequent cellular responses, making it a valuable tool for studying metabolic reprogramming

in cancer and other diseases.

These application notes provide an overview of hDHODH-IN-3, its mechanism of action, and

detailed protocols for its use in studying metabolic reprogramming.
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Property Value

Compound Name hDHODH-IN-3

Synonyms compound 21d, DHODH-IN-2

CAS Number 1644156-80-8

Molecular Formula C₁₈H₁₉BrN₄O₂

Molecular Weight 403.27 g/mol

Mechanism of Action
hDHODH-IN-3 targets and inhibits the enzymatic activity of hDHODH. This enzyme is located

in the inner mitochondrial membrane and catalyzes the oxidation of dihydroorotate to orotate, a

critical step in the de novo synthesis of uridine monophosphate (UMP). By inhibiting hDHODH,

hDHODH-IN-3 depletes the intracellular pool of pyrimidines, which in turn:

Inhibits DNA and RNA synthesis: Lack of pyrimidine building blocks halts the replication and

transcription processes necessary for cell proliferation.

Induces cell cycle arrest: Cells sense the nucleotide depletion and arrest their progression

through the cell cycle, often in the S-phase.

Promotes apoptosis: Prolonged pyrimidine starvation can trigger programmed cell death.

Alters mitochondrial metabolism: As hDHODH is linked to the electron transport chain, its

inhibition can affect mitochondrial respiration.

Activates stress response pathways: Depletion of nucleotides is a form of metabolic stress

that can activate signaling pathways, such as the p53 pathway.

Quantitative Data
The following table summarizes the available quantitative data for hDHODH-IN-3. The pMIC₅₀

value is related to the half-maximal inhibitory concentration (IC₅₀) and can be converted using

the formula: IC₅₀ = 10(-pMIC₅₀) M.
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Parameter Value Notes

pMIC₅₀ (Measles Virus

Replication)
8.6

This value reflects the potency

of the compound in a cell-

based antiviral assay, which is

dependent on the inhibition of

the host cell's hDHODH

enzyme.[1]

Approximate IC₅₀ 2.5 nM

Calculated from the pMIC₅₀

value. This represents the

estimated concentration for

50% inhibition in the cell-based

assay.

Note: Direct IC₅₀ values against purified hDHODH enzyme for hDHODH-IN-3 are not readily

available in the public domain. The provided approximate IC₅₀ is derived from its antiviral

activity.
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Caption: Inhibition of hDHODH by hDHODH-IN-3 blocks pyrimidine synthesis.
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Caption: Downstream effects of hDHODH inhibition by hDHODH-IN-3.

Experimental Protocols
Cell Proliferation Assay (MTS/MTT Assay)
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This protocol is for determining the effect of hDHODH-IN-3 on the proliferation of cancer cells.

Materials:

hDHODH-IN-3 stock solution (e.g., 10 mM in DMSO)

Cancer cell line of interest (e.g., A549, HCT116)

Complete cell culture medium

96-well cell culture plates

MTS or MTT reagent

Plate reader

Procedure:

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete

medium.

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

Prepare serial dilutions of hDHODH-IN-3 in complete medium. A typical concentration range

to test would be from 1 nM to 10 µM. Include a vehicle control (DMSO).

Remove the medium from the wells and add 100 µL of the medium containing the different

concentrations of hDHODH-IN-3.

Incubate the plate for 72 hours.

Add 20 µL of MTS or MTT reagent to each well.

Incubate for 1-4 hours at 37°C.

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for

MTT).
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Calculate the percentage of cell viability relative to the vehicle control and determine the

EC₅₀ value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide
Staining)
This protocol is to assess the induction of apoptosis by hDHODH-IN-3.

Materials:

hDHODH-IN-3

Cancer cell line

6-well cell culture plates

Annexin V-FITC Apoptosis Detection Kit

Flow cytometer

Procedure:

Seed cells in 6-well plates and allow them to adhere overnight.

Treat the cells with hDHODH-IN-3 at various concentrations (e.g., 1x, 5x, and 10x the EC₅₀

for proliferation) for 48-72 hours. Include a vehicle control.

Harvest the cells by trypsinization and collect both the adherent and floating cells.

Wash the cells twice with cold PBS.

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

Transfer 100 µL of the cell suspension to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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Add 400 µL of 1X Binding Buffer to each tube.

Analyze the samples by flow cytometry within one hour. Healthy cells will be Annexin V and

PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late

apoptotic/necrotic cells will be both Annexin V and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of hDHODH-IN-3 on cell cycle progression.

Materials:

hDHODH-IN-3

Cancer cell line

6-well cell culture plates

70% cold ethanol

Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Seed cells in 6-well plates and treat with hDHODH-IN-3 at the desired concentrations for 24-

48 hours.

Harvest the cells, wash with PBS, and centrifuge.

Resuspend the cell pellet in 500 µL of cold PBS.

While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

Incubate the cells at -20°C for at least 2 hours.

Centrifuge the fixed cells and wash with PBS.
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Resuspend the cell pellet in 500 µL of PI staining solution.

Incubate for 30 minutes at room temperature in the dark.

Analyze the samples by flow cytometry. The DNA content will be proportional to the PI

fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell

cycle.

Measurement of Mitochondrial Respiration (Seahorse XF
Analyzer)
This protocol is for assessing the impact of hDHODH-IN-3 on mitochondrial function.

Materials:

hDHODH-IN-3

Cancer cell line

Seahorse XF Cell Culture Microplates

Seahorse XF Analyzer

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

Seed cells in a Seahorse XF cell culture microplate at the optimal density and allow them to

adhere.

Treat the cells with hDHODH-IN-3 for the desired duration (e.g., 24 hours).

One hour before the assay, replace the culture medium with Seahorse XF base medium and

incubate at 37°C in a non-CO₂ incubator.
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Load the injector ports of the sensor cartridge with Oligomycin, FCCP, and

Rotenone/Antimycin A.

Calibrate the Seahorse XF Analyzer.

Place the cell culture microplate in the analyzer and run the Cell Mito Stress Test.

The oxygen consumption rate (OCR) will be measured in real-time. The sequential injections

of the mitochondrial inhibitors will allow for the determination of basal respiration, ATP-linked

respiration, maximal respiration, and non-mitochondrial respiration.

Conclusion
hDHODH-IN-3 is a specific and potent tool for investigating the role of de novo pyrimidine

synthesis in cellular metabolism. By inhibiting hDHODH, researchers can induce metabolic

stress and study the subsequent reprogramming of cancer cells and other highly proliferative

cell types. The protocols provided here offer a starting point for characterizing the effects of

hDHODH-IN-3 on cell proliferation, survival, cell cycle, and mitochondrial function.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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